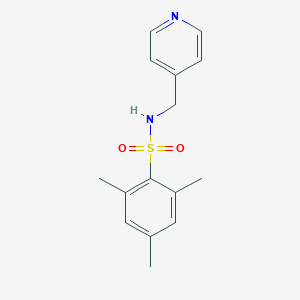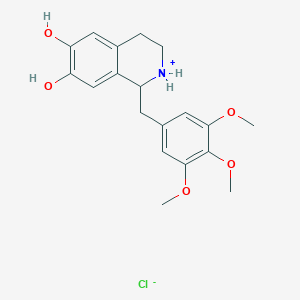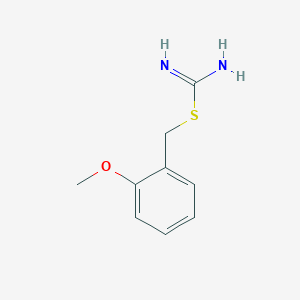
2,4,6-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H18N2O2S It is known for its unique structure, which includes a benzenesulfonamide group attached to a pyridin-4-ylmethyl group, along with three methyl groups at the 2, 4, and 6 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylbenzenesulfonyl chloride and pyridin-4-ylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Reaction Steps: The pyridin-4-ylmethanol reacts with 2,4,6-trimethylbenzenesulfonyl chloride to form the desired product, this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow processes can enhance the scalability of the production.
化学反応の分析
Types of Reactions
2,4,6-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The methyl groups and the pyridin-4-ylmethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reactions: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2,4,6-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4,6-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridin-4-ylmethyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzenesulfonamide: Lacks the pyridin-4-ylmethyl group, resulting in different chemical and biological properties.
N-pyridin-4-ylmethyl-benzenesulfonamide: Lacks the three methyl groups, which may affect its reactivity and binding affinity.
2,4,6-Trimethyl-N-methyl-benzenesulfonamide: Contains a methyl group instead of the pyridin-4-ylmethyl group, leading to different applications and activities.
Uniqueness
2,4,6-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the presence of both the trimethyl-substituted benzene ring and the pyridin-4-ylmethyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C15H18N2O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
2,4,6-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-8-12(2)15(13(3)9-11)20(18,19)17-10-14-4-6-16-7-5-14/h4-9,17H,10H2,1-3H3 |
InChIキー |
LGKQKELVYYSUHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)



![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)

